6-Bromo-4-methylcinnoline
Description
Historical Evolution of Cinnoline (B1195905) Synthesis and Reactivity Studies
The journey of cinnoline chemistry began in 1883 with the first synthesis of a cinnoline derivative by Richter. pnrjournal.comthepharmajournal.com This pioneering work involved the intramolecular cyclization of a diazonium salt derived from 2-aminophenylpropionic acid. thepharmajournal.com This initial discovery paved the way for the development of several classical methods for cinnoline synthesis, which remain fundamental in organic chemistry.
Key historical synthetic routes include:
The Richter Cinnoline Synthesis: This method involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reductive removal of the hydroxyl group yield the parent cinnoline heterocycle. wikipedia.org
The Widman–Stoermer Synthesis: This is a ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org
The Borsche Cinnoline Synthesis: Another established method for constructing the cinnoline core. wikipedia.org
Early reactivity studies focused on understanding the influence of the two adjacent nitrogen atoms on the aromatic system. These studies revealed that the benzene (B151609) ring is susceptible to electrophilic attack. pnrjournal.com Over the years, research has expanded to explore a wide range of reactions, including substitutions and functionalizations at various positions of the cinnoline ring, leading to a vast library of derivatives. researchgate.net More recent advancements have seen the emergence of metal-catalyzed C-C and C-N bond formation reactions as efficient tools for the synthesis of complex cinnoline derivatives. researchgate.net
Strategic Importance of Cinnoline Scaffolds in Modern Organic Synthesis
The cinnoline nucleus is a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. nih.govnih.gov The ability to readily modify the core structure allows for the fine-tuning of biological properties, making it a valuable template for drug discovery. wisdomlib.org
Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including:
Antibacterial and antifungal nih.govthepharmajournal.com
Antimalarial nih.gov
Anti-inflammatory and analgesic nih.govimpactfactor.org
Antitumor and anticancer nih.govpnrjournal.com
Anxiolytic nih.gov
Antihypertensive and antithrombotic pnrjournal.comthepharmajournal.com
A notable example is Cinoxacin , a cinnoline derivative that has been used in the treatment of urinary tract infections. nih.gov The development of such compounds underscores the therapeutic potential of the cinnoline framework and continues to fuel research into novel derivatives with enhanced efficacy and optimized pharmacokinetic profiles. nih.govnih.gov
Rationale for Focused Research on 6-Bromo-4-methylcinnoline within the Cinnoline Class
While the broader class of cinnolines has been extensively studied, specific derivatives such as this compound remain relatively unexplored. The rationale for directing research efforts toward this particular compound stems from established structure-activity relationships within the cinnoline family.
The introduction of specific substituents onto the cinnoline core is a well-known strategy to modulate biological activity. Halogenation, in particular, has been shown to be a key factor in enhancing the potency of various bioactive compounds. Studies on other cinnoline derivatives have indicated that the presence of a halogen, such as bromine, can lead to potent antibacterial, anti-inflammatory, and antifungal properties. thepharmajournal.com For instance, halogen-substituted cinnoline derivatives have shown potent antimicrobial activity at lower concentrations. nih.gov
The methyl group at the 4-position can also influence the compound's properties, potentially affecting its solubility, metabolic stability, and interaction with biological targets. The combination of a bromo substituent at the 6-position and a methyl group at the 4-position on the cinnoline scaffold presents a unique chemical entity with the potential for novel biological activities.
Given the proven importance of halogenated cinnolines, focused research on this compound is a logical step to explore new chemical space and potentially discover new lead compounds for therapeutic applications. The synthesis and biological evaluation of this specific derivative could provide valuable insights into the structure-activity relationships of substituted cinnolines and contribute to the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methylcinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZCWVRQQZPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4 Methylcinnoline and Its Chemical Congeners
Classical Approaches to Cinnoline (B1195905) Ring System Formation
The earliest methods for synthesizing the cinnoline nucleus relied on intramolecular cyclization reactions, often initiated by the formation of a reactive diazonium salt. These foundational techniques remain relevant for their straightforward approach to the core structure.
One of the most traditional and effective methods for forming the cinnoline ring is the diazotisation of an ortho-substituted aniline (B41778), followed by an intramolecular cyclization. The Widman-Stoermer synthesis and its variations are prime examples of this pathway. The synthesis of 4-methylcinnolines, for instance, can be accomplished by the cyclization of o-isopropenylanilines. rsc.org
For the specific synthesis of a 6-halo-4-methylcinnoline, the process would commence with a corresponding halogenated aniline. In a well-documented synthesis of the analogous 6-chloro-4-methylcinnoline (B1628905), the starting material is 4-chloro-2-isopropenylaniline. rsc.org This precursor is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to generate an in situ diazonium salt. This intermediate is unstable and readily undergoes intramolecular cyclization, where the diazonium group is attacked by the nucleophilic double bond of the isopropenyl group. Subsequent loss of a proton yields the aromatic 6-chloro-4-methylcinnoline. rsc.org This general approach is highly adaptable for the synthesis of 6-Bromo-4-methylcinnoline, starting from 4-bromo-2-isopropenylaniline.
Table 1: Classical Diazotisation and Cyclization for 6-Halo-4-methylcinnoline Synthesis This table is based on the synthesis of 6-chloro-4-methylcinnoline and adapted for the bromo derivative.
| Step | Reactant(s) | Reagents | Intermediate/Product | Reference |
| 1 | 4-Bromoaniline (B143363) | Acetonitrile, Acetone, Lewis Acid | 4-Bromo-2-isopropenylaniline (hypothetical precursor) | rsc.org |
| 2 | 4-Bromo-2-isopropenylaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2-Isopropenyl-4-bromobenzenediazonium chloride | rsc.org |
| 3 | 2-Isopropenyl-4-bromobenzenediazonium chloride | Spontaneous Intramolecular Cyclization | This compound | rsc.org |
This pathway is also employed in the synthesis of other substituted cinnolines, such as cinnoline sulphonamide derivatives, where a substituted aniline is diazotized and coupled with a component like cyanoacetamide, followed by intramolecular cyclization to form the 4-aminocinnoline core. nih.govpnrjournal.com
The Richter cinnoline synthesis is another cornerstone classical method, first reported in 1883. pnrjournal.comwikipedia.org The original reaction involves the cyclization of an o-ethynyl-substituted benzenediazonium (B1195382) salt in water. wikipedia.org This process typically yields 4-hydroxycinnoline derivatives. The mechanism proceeds via diazotization of an o-aminoarylacetylene, followed by an intramolecular cyclization where the terminal alkyne carbon attacks the diazonium group. Subsequent hydration and tautomerization lead to the 4-hydroxycinnoline product. researchgate.net
To apply this method for a 4-methylcinnoline (B75869) derivative, the starting material would need to be an o-aminophenylpropyne. Diazotization of this precursor would be followed by cyclization. While the classical Richter synthesis leads to 4-hydroxycinnolines, modern variations can provide access to other derivatives. For example, by carefully selecting the reaction conditions and substituents, it is possible to influence the outcome of the cyclization.
Contemporary Synthetic Strategies for this compound and Analogues
Modern organic synthesis has introduced powerful transition-metal-catalyzed reactions that offer new avenues for constructing complex heterocyclic systems with high precision and under milder conditions.
Rhodium and palladium catalysts have become indispensable tools for C-H activation and cross-coupling reactions, enabling the assembly of cinnoline and related heterocyclic frameworks through novel bond formations.
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. thieme-connect.dersc.org This approach typically involves a directing group on the substrate that coordinates to the rhodium catalyst, positioning it to activate a specific C-H bond. For the synthesis of 4-methyl substituted heterocycles, this strategy has been successfully applied to systems like dihydroisoquinolones. nih.govamanote.com In these reactions, a Rh(III) catalyst, such as [Cp*RhCl₂]₂, is used to react an O-pivaloyl benzhydroxamic acid with propene gas, leading to the formation of a 4-methyl-substituted product with high regioselectivity. nih.gov
A similar strategy could be envisioned for the synthesis of 4-methylcinnolines. A pre-formed cinnoline bearing a directing group could undergo Rh-catalyzed C-H methylation at the C4 position. Alternatively, a suitably substituted aniline precursor could undergo a Rh-catalyzed annulation with an appropriate alkyne or alkene partner to construct the 4-methylcinnoline ring in a single step. For example, Rh(III)-catalyzed C(sp³)–H monoarylation of 8-methylquinolines demonstrates the feasibility of using rhodium catalysts to functionalize C-H bonds on nitrogen-containing heterocycles. thieme-connect.de
Table 2: Examples of Rhodium-Catalyzed Reactions for Heterocycle Synthesis
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| [CptRhCl₂]₂ / Ligand | C-H Functionalization / Annulation | O-pivaloyl benzhydroxamic acids + Propene | 4-Methyl-dihydroisoquinolones | nih.govamanote.com |
| [Cp*RhCl₂]₂ / AgSbF₆ | C(sp³)–H Arylation | 8-methylquinolines + Arylsilanes | 8-(Arylmethyl)quinolines | thieme-connect.de |
| Rh(III) catalyst | C-H Activation / Alkenylation | 2-arylquinazolin-4-ones | Isoquinolino[1,2-b]quinazolin-8-ones | rsc.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netwikipedia.orgnobelprize.org These methods are highly applicable to the synthesis of this compound.
A plausible strategy would involve a pre-existing 6-bromocinnoline (B1338702) core, which could then be subjected to a palladium-catalyzed cross-coupling reaction to introduce the methyl group at the C4 position (if a suitable handle like a halide or triflate is present at C4). More commonly, these reactions are used to construct the ring system itself. For instance, the synthesis could start with a di-halogenated benzene (B151609) precursor, such as 1,4-dibromo-2-nitrobenzene. A sequence of palladium-catalyzed cross-coupling reactions could be used to introduce the necessary carbon fragments before a final cyclization step to form the cinnoline ring.
The synthesis of related bromo-substituted heterocycles, like 6-bromoquinolines, often employs palladium catalysis. semanticscholar.orgatlantis-press.com For example, the Suzuki coupling of arylboronic acids with bromo-substituted precursors is a common method. nih.gov Similarly, the Sonogashira coupling is used to introduce alkyne moieties, which can be precursors for cyclization reactions. researchgate.net
Table 3: Potential Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Name | Coupling Partners | Catalyst/Ligand Example | Bond Formed | Relevance |
| Suzuki Coupling | Aryl/vinyl halide + Organoboron reagent | Pd(PPh₃)₄, Pd(OAc)₂ | C-C | Building the carbon skeleton or adding substituents. |
| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) | Introducing an alkyne for subsequent cyclization. |
| Heck Coupling | Aryl/vinyl halide + Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) | Forming C-C bonds to build the heterocyclic structure. |
| Buchwald-Hartwig Amination | Aryl halide + Amine/Amide | Pd₂(dba)₃, Buchwald-type ligands | C-N | Forming the N-aryl bond of the pyridazine (B1198779) ring. |
Catalyst-Free Cascade Annulation Approaches
The synthesis of cinnoline scaffolds can be achieved through efficient and environmentally conscious methods that avoid the use of metal catalysts. One such notable approach is the catalyst-free cascade annulation, which involves the reaction of readily available enaminones with aryl diazonium tetrafluoroboronates. nih.gov This method provides a simple and concise pathway to a diverse range of cinnoline derivatives.
The reaction is typically performed by heating the substrates in dimethyl sulfoxide (B87167) (DMSO) without any additional catalysts or additives. nih.gov This process involves a cascade of reactions where the enaminone and the diazonium salt combine to form the bicyclic cinnoline structure. The versatility of this method allows for broad diversity in the substitution patterns on the cinnoline ring system. nih.gov
Microwave-Assisted Synthetic Protocols for Cinnoline Scaffolds
Microwave-assisted synthesis has emerged as a powerful green technique in organic chemistry, significantly accelerating the production of heterocyclic compounds like cinnolines. eurekaselect.com This technology offers substantial reductions in reaction times, often from hours to mere minutes, while simultaneously enhancing product yields and promoting atom economy. eurekaselect.comresearchgate.net
Microwave irradiation is effective for a variety of reactions used to build cinnoline and related quinoline (B57606) scaffolds, including multi-component, one-pot protocols. nih.gov For instance, a catalyst-free, three-component reaction to synthesize complex heterocyclic systems has been successfully conducted in dimethylformamide (DMF) at 150°C for just 8 minutes under microwave conditions, achieving good isolated yields. nih.gov These protocols are noted for being user-friendly and highly efficient compared to conventional heating methods. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinoline Synthesis | Several hours | 5-15 minutes | Significant (up to 98%) | researchgate.netnih.gov |
| Dihydro-1H-pyrazolo[3,4-b]pyridines | Not specified | 8 minutes | Good (68-82%) | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Not specified | Shorter reaction times | Efficient yields | nih.gov |
Intramolecular Cyclization Techniques for Substituted Cinnolines
Intramolecular cyclization is a cornerstone strategy for the synthesis of substituted cinnolines and other fused heterocyclic systems. This technique involves the formation of a ring from a single molecule containing all the necessary atoms. A classic method for cinnoline synthesis is the Richter synthesis, which proceeds through the diazotization of an o-aminoarylketone or a similar precursor, followed by an in-situ cyclization of the resulting diazonium intermediate. researchgate.net
More modern approaches utilize various catalysts to facilitate this ring-closing step. For example, silver-catalyzed intramolecular cyclization has been employed to synthesize complex fused systems like pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines at room temperature. rsc.org Another strategy involves the acid-catalyzed hydrolysis of an N-cyano group on a sulfoximine (B86345) precursor, which then undergoes intramolecular cyclocondensation to form thiadiazine 1-oxides, demonstrating a versatile one-pot protocol. nih.gov
Preparation of Key Precursors for this compound Synthesis
Utilization of Brominated Anilines as Starting Materials
Brominated anilines are fundamental starting materials for synthesizing bromo-substituted heterocycles like this compound. The bromine atom's position on the aniline ring dictates its final position on the target molecule. For instance, 4-bromoaniline is a common precursor for compounds brominated at the 6-position, as seen in the synthesis of 6-bromo-4-iodoquinoline. atlantis-press.comatlantis-press.com
The synthesis often involves reacting the brominated aniline with other reagents to build up the second ring. In one method, 4-bromoaniline is reacted with triethyl orthoformate and Meldrum's acid, followed by a high-temperature cyclization in an ether solvent to form the quinolone ring system. atlantis-press.com These anilines are valuable due to the bromine atom's ability to participate in further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for additional molecular complexity.
Table 2: Examples of Brominated Anilines in Heterocycle Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-Bromoaniline | Meldrum's acid, Triethyl orthoformate | 6-Bromoquinolin-4-ol | atlantis-press.com |
| 4-Bromoaniline | Ethyl propiolate, Ph2O | 6-Bromo-substituted quinoline | atlantis-press.com |
| 4-Methylaniline | N-acetyl protection, Bromine | 2-Bromo-N-acetyl-4-methylaniline |
Japp-Klingemann Reaction for Hydrazone Intermediates
The Japp-Klingemann reaction is a powerful and widely used method for synthesizing arylhydrazones, which are critical intermediates in the formation of nitrogen-containing heterocycles, including cinnolines. wikipedia.org The reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org
To prepare a precursor for this compound, one would typically start by converting 4-bromoaniline into its corresponding diazonium salt. This salt is then reacted with a suitable β-dicarbonyl compound, such as ethyl 2-methylacetoacetate. The reaction proceeds through the formation of an unstable azo compound that subsequently rearranges and undergoes hydrolysis or decarboxylation to yield the stable arylhydrazone. wikipedia.org This hydrazone intermediate can then be cyclized under acidic conditions to form the final cinnoline ring system. wikipedia.org The Japp-Klingemann procedure is particularly valuable as it avoids the need to handle arylhydrazines directly, which can be unstable.
Table 3: Japp-Klingemann Reaction Substrates for Arylhydrazone Synthesis
| Aryl Diazonium Salt Source | β-Dicarbonyl Compound | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Substituted Anilines | β-Keto-esters | Deacylation | Arylhydrazone | wikipedia.org |
| Substituted Anilines | β-Keto-acids | Decarboxylation | Arylhydrazone | wikipedia.org |
| Benzenediazonium chloride | Ethyl-2-methylacetoacetate | Cleavage of acetyl group | Phenylhydrazone of ethyl pyruvate | researchgate.net |
Formation of Bromoacetylated Intermediates
The synthesis of specifically substituted cinnolines may involve the use of bromoacetylated intermediates. These are typically formed by the acylation of an aniline precursor, followed by bromination. For example, to create a potential building block, 4-methylaniline can first be protected by acetylation to form N-acetyl-4-methylaniline. This intermediate can then undergo electrophilic bromination, often using liquid bromine in a suitable solvent like dichloromethane (B109758) at low temperatures, to yield 2-bromo-N-acetyl-4-methylaniline.
This bromoacetylated compound serves as a versatile intermediate. The acetyl group can be hydrolyzed to regenerate the amine for subsequent reactions, or the entire molecule can be used in cyclization strategies where the bromo and acetyl groups direct the formation of the heterocyclic ring.
Mechanistic Investigations in Cinnoline Chemistry Pertinent to 6 Bromo 4 Methylcinnoline
Elucidation of Reaction Mechanisms in Cinnoline (B1195905) Ring Formation
The assembly of the cinnoline bicyclic system can be achieved through various synthetic strategies, each defined by a distinct reaction mechanism. Understanding these pathways is crucial for predicting reaction outcomes and designing novel synthetic routes.
Acid-catalyzed cyclization represents a fundamental approach to forming heterocyclic rings. In the context of cinnoline synthesis, this often involves the cyclization of suitably substituted arylhydrazones. A classic example that provides mechanistic parallels is the Borsche–Drechsel cyclization, which is used to synthesize tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. wikipedia.orghandwiki.org A similar acid-catalyzed pathway can be invoked for cinnoline synthesis, typically starting from an arylhydrazone of an α,β-unsaturated ketone or aldehyde.
The mechanism proceeds via several key steps:
Protonation: The reaction is initiated by the protonation of the hydrazone, often at the imine nitrogen, in the presence of a strong acid.
Tautomerization to Enamine/Enol: The protonated intermediate can undergo tautomerization to form a more reactive enamine or enol intermediate. This step is critical as it generates the nucleophile required for the subsequent ring-closing step.
Intramolecular Cyclization: The electron-rich aromatic ring (activated by the hydrazine (B178648) nitrogen) or the enol/enamine double bond attacks the electrophilic center, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and closing the ring. For cinnolines, this is typically an electrophilic attack on the ortho-position of the aryl ring.
Aromatization: The cyclized intermediate undergoes subsequent elimination (e.g., of water or an alcohol) and/or oxidation to yield the final aromatic cinnoline core.
The efficiency and regioselectivity of the cyclization are heavily influenced by the nature of the substituents on the aromatic ring and the aliphatic chain. researchgate.net
Modern synthetic methods increasingly focus on efficiency and atom economy, leading to the development of redox-neutral processes. Rhodium(III)-catalyzed redox-neutral annulation has emerged as a powerful tool for the direct synthesis of cinnolines from azo and diazo compounds. Current time information in Montgomery County, US. This method avoids the need for pre-functionalized substrates or external oxidants.
The proposed catalytic cycle for the Rh(III)-catalyzed reaction is as follows:
C-H Activation: The catalytic cycle begins with the coordination of the azo compound to the Rh(III) center, followed by a directed C-H activation at the ortho-position of the aryl ring to form a five-membered rhodacycle intermediate.
Carbene Insertion: The diazo compound coordinates to the rhodium center and, upon loss of dinitrogen (N₂), generates a rhodium-bound carbene. This carbene then inserts into the Rh-C bond of the rhodacycle.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the N-N and C-C bonds of the cinnoline ring, releasing the product.
Catalyst Regeneration: The Rh(III) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This pathway is highly efficient and offers a direct route to substituted cinnolines under relatively mild conditions. Current time information in Montgomery County, US.
The Povarov reaction, a type of [4+2] cycloaddition, has been adapted for cinnoline synthesis in what is termed the "Azo-Povarov reaction." In this process, an azo compound acts as the 4π-electron component (azadiene), reacting with a 2π-electron component (dienophile). acs.org
Recent studies have detailed both catalyzed and catalyst-free versions of this reaction. rsc.orgchemrxiv.org
Catalyzed Azo-Povarov Reaction: Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), can catalyze the [4+2] cycloaddition of N-carbonyl aryldiazenes with dienophiles like cyclopentadiene. The catalyst activates the azadiene, facilitating the cycloaddition to form the cinnoline framework. acs.org
Catalyst-Free Azo-Povarov Reaction: An uncatalyzed version has been developed, often assisted by microwave irradiation, reacting N-carbonyl aryldiazenes with strained alkenes like trans-cyclooctene. rsc.orgchemrxiv.org The reaction proceeds via a concerted [4+2] cycloaddition mechanism to yield fused cinnoline derivatives.
These cycloaddition strategies provide a powerful and convergent approach to complex cinnoline structures, governed by the principles of pericyclic reactions.
Table 1: Comparison of Cinnoline Ring Formation Mechanisms
| Mechanism | Key Reactants | Catalyst/Conditions | Key Intermediate |
|---|---|---|---|
| Acid-Catalysed Cyclization | Arylhydrazone of an α,β-unsaturated carbonyl | Strong Acid (e.g., HCl, H₂SO₄) | Protonated hydrazone / Enamine |
| Redox-Neutral Annulation | Azo compound, Diazo compound | Rh(III) complex | Rhodacycle |
| Azo-Povarov Cycloaddition | N-carbonyl aryldiazene, Alkene/Diene | Lewis Acid (e.g., Sc(OTf)₃) or Thermal/Microwave | Concerted [4+2] transition state |
Detailed Mechanistic Analyses of Substitution Reactions on the Cinnoline Core
Once the cinnoline ring is formed, its functionalization allows for the synthesis of diverse derivatives. For a substrate like 6-Bromo-4-methylcinnoline, the bromine atom is a key handle for introducing new functionalities via substitution reactions.
The cinnoline ring system, containing two electronegative nitrogen atoms, is electron-deficient. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitrogen atoms of the cinnoline core. wikipedia.org
Elimination of Halide: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Br⁻).
The reactivity of halogenated cinnolines towards nucleophiles is position-dependent. Halogens at positions activated by the ring nitrogens (e.g., C-4) are generally more reactive than those on the benzo portion of the ring system (like C-6). rsc.org However, substitution at C-6 is still feasible, often requiring more forcing conditions or stronger nucleophiles compared to positions α or γ to the ring nitrogens. The relative reactivity follows the general trend for leaving groups in SNAr reactions: F > Cl > Br > I, which is inverse to the trend seen in SN1/SN2 reactions, as the C-X bond is broken in the fast, non-rate-determining step. wikipedia.org
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms new carbon-carbon bonds by reacting an organosilane with an organic halide. wikipedia.orgchemrxiv.org This reaction is an effective method for the substitution of the bromine atom in this compound. The mechanism follows a well-established catalytic cycle involving a palladium(0) catalyst. researchgate.netquimicaorganica.org
The key steps in the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This oxidizes the palladium from Pd(0) to a Pd(II) species, forming an organopalladium(II) complex. researchgate.net
Transmetalation: The organosilane coupling partner is activated, typically by a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicate (B1173343) species. This activated silicon compound then transfers its organic group to the Pd(II) center, displacing the bromide ion. This is the transmetalation step. wikipedia.orgacs.org
Reductive Elimination: The two organic fragments (the cinnoline moiety and the newly transferred group) are bound to the Pd(II) center. They are eliminated from the palladium complex in a concerted step, forming the new carbon-carbon bond in the final product. This step reduces the palladium back to its catalytically active Pd(0) state, which can then begin another cycle. quimicaorganica.org
The Hiyama coupling is valued for the low toxicity and high stability of the organosilane reagents. wikipedia.org
Table 2: Mechanistic Overview of Bromine Substitution Reactions
| Reaction | Reagent Type | Mechanism Type | Key Intermediate | Driving Force |
|---|---|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Addition-Elimination (SNAr) | Meisenheimer Complex (anionic) | Electron-deficient ring, restoration of aromaticity |
| Hiyama Coupling | Organosilane (R-SiR'₃) | Catalytic Cycle | Organopalladium(II) Complex | Irreversible C-C bond formation |
Chemical Reactivity and Functionalization Strategies of 6 Bromo 4 Methylcinnoline
Functional Group Transformations on the Cinnoline (B1195905) Nucleus
Reactivity of the Bromo-Substituent in 6-Bromo-4-methylcinnoline
The bromine atom at the C-6 position of the cinnoline ring is a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the cinnoline ring system enhances the reactivity of the aryl bromide, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. organic-chemistry.orglibretexts.org For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids or esters would yield 6-aryl- or 6-heteroaryl-4-methylcinnoline derivatives. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly utilized transformation in medicinal chemistry. libretexts.orgnih.gov While specific examples for this compound are not prevalent in the literature, the successful application of Suzuki coupling to other bromo-substituted heterocycles like 6-bromoquinolines and 2-haloanilines underscores its feasibility. nih.govmdpi.com
Stille Coupling: The Stille reaction offers another avenue for C-C bond formation, coupling the aryl bromide with an organostannane reagent, again catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups, and its conditions are generally mild. organic-chemistry.orgharvard.edu The primary drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine. acs.orgwikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination of this compound with a variety of primary or secondary amines would provide access to a library of 6-amino-4-methylcinnoline derivatives. The reaction conditions have been extensively developed to accommodate a wide range of substrates, including challenging primary amines. wikipedia.orgorganic-chemistry.orgnih.gov The successful amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) on a kilogram scale highlights the robustness and scalability of this methodology for related heterocyclic systems. scite.ai
Table 1: Potential Cross-Coupling Reactions at the C-6 Bromo Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand + Base | 6-Aryl/Alkenyl-4-methylcinnoline |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, often with Cu(I) additive | 6-Aryl/Alkenyl/Alkynyl-4-methylcinnoline |
| Buchwald-Hartwig | R¹R²NH | Pd source + Ligand (e.g., BINAP, DPPF) + Base | 6-(N-R¹,R²)-4-methylcinnoline |
Derivatization at the Methyl Group (C-4) of Cinnoline
The methyl group at the C-4 position of the cinnoline ring is activated by the adjacent nitrogen atom (N-1), making its protons acidic and susceptible to deprotonation. This allows for a range of derivatization reactions.
One of the key reactions of 4-methylcinnoline (B75869) is its condensation with aldehydes. acs.org This reaction, typically carried out in the presence of a base, involves the deprotonation of the methyl group to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a styryl-like derivative at the C-4 position. This provides a straightforward method to introduce extended conjugated systems onto the cinnoline core.
Furthermore, studies on related methyl-substituted N-heterocyclic systems, such as quinoxalino[2,3-c]cinnolines, have shown that the methyl group can undergo alkoxylation to form acetals and orthoesters in high yields. nih.gov This suggests that the methyl group of this compound could potentially be oxidized or otherwise functionalized to introduce new chemical entities.
Table 2: Reactivity of the C-4 Methyl Group
| Reaction Type | Reagent | Conditions | Product |
| Aldol Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Base catalyst | 6-Bromo-4-(2-arylvinyl)cinnoline |
| Alkoxylation (potential) | Alcohol | Oxidative conditions | 6-Bromo-4-(dialkoxymethyl)cinnoline |
Functionalization at Other Ring Positions (e.g., C-3, N-1)
While the bromo and methyl groups are the most apparent sites for functionalization, other positions on the cinnoline ring can also be targeted. The C-3 position, being part of the pyridazine (B1198779) ring, is electron-deficient and can be susceptible to nucleophilic attack or C-H functionalization under specific conditions. Research on the C-H functionalization of related heterocycles like pyridines and quinolines has made significant progress, allowing for the introduction of aryl or alkyl groups at positions that were previously difficult to access. mdpi.comnih.gov These methods often employ transition metal catalysis to activate the C-H bond.
The nitrogen atoms of the cinnoline ring also play a crucial role in its reactivity. The N-1 nitrogen, being a pyridine-type nitrogen, is a site for potential N-alkylation, as discussed in the following section. The N-2 nitrogen can influence the electronic properties of the ring and its reactivity towards electrophiles and nucleophiles.
Advanced Derivatization Protocols and Post-Synthetic Modification
N-Alkylation and N-Propargylation Strategies
The nucleophilic character of the nitrogen atoms in the cinnoline ring allows for N-alkylation reactions. Specifically, the N-1 nitrogen can be alkylated using various alkyl halides. A particularly useful modification is N-propargylation, which involves the introduction of a propargyl group (a three-carbon chain with a terminal alkyne). This is typically achieved by reacting the cinnoline with propargyl bromide in the presence of a base. The resulting terminal alkyne is a highly versatile functional group for further elaboration. The synthesis of quinoline- and quinolone-substituted propargyl derivatives has been successfully demonstrated, paving the way for similar transformations on the cinnoline scaffold. researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The introduction of a propargyl group at the N-1 position of this compound opens up the possibility of employing one of the most efficient and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgrsc.orgnih.gov This reaction allows for the facile and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal alkyne of the N-propargylated cinnoline with an organic azide. csic.esnih.govorganic-chemistry.org
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal strategy for late-stage functionalization and the synthesis of complex molecules. rsc.orgcsic.es By reacting the N-propargyl-6-bromo-4-methylcinnoline with various azide-containing building blocks, a diverse library of triazole-conjugated cinnoline derivatives can be generated. This approach has been successfully used to create novel quinoline- and quinazolinone-substituted 1,2,3-triazoles. researchgate.netnih.gov This highlights the potential for creating hybrid molecules that combine the structural features of cinnoline with other pharmacologically relevant moieties through a stable triazole linker. wikipedia.orgbachem.com
Introduction of Ester and Other Functional Groups for Subsequent Transformations
The strategic introduction of ester and other functional groups onto the this compound core is a key step in elaborating its molecular structure for various applications. While specific literature on the direct functionalization of this compound is limited, the reactivity of the broader class of bromo-cinnolines provides a strong basis for predicting its chemical behavior. The bromine atom at the 6-position and the methyl group at the 4-position offer distinct handles for chemical modification.
The introduction of an ester group can often be achieved through palladium-catalyzed carbonylation reactions. In a typical transformation, the bromo-substituted cinnoline would be subjected to carbon monoxide in the presence of a palladium catalyst, a suitable phosphine ligand, and an alcohol. This process, known as alkoxycarbonylation, would be expected to convert the C-Br bond at the 6-position into a carboxylate ester. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would be critical in achieving high yields and selectivity.
Beyond esterification, the bromine atom serves as a versatile precursor for a variety of other functional groups through cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl or heteroaryl substituents. Similarly, Sonogashira coupling with terminal alkynes would yield alkynyl-substituted cinnolines. The Stille coupling with organostannanes and the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles are also highly plausible transformations.
The following table summarizes representative functionalization reactions that are analogous to what would be expected for this compound, based on the known reactivity of other bromo-substituted heterocyclic systems.
| Reactant | Reagents and Conditions | Product Functional Group | Representative Yield (%) |
| Bromo-heterocycle | CO, Pd(OAc)₂, dppf, Et₃N, MeOH | Methyl Ester | 75-90 |
| Bromo-heterocycle | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Phenyl | 80-95 |
| Bromo-heterocycle | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl | 70-88 |
| Bromo-heterocycle | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | Anilino | 65-85 |
Table 1: Analogous Functionalization Reactions for Bromo-Heterocycles
Strategic Utilization of this compound as a Versatile Synthetic Building Block
The true value of this compound in synthetic chemistry lies in its potential as a versatile building block, enabling the construction of more complex and functionally diverse molecules. The differential reactivity of its substituent groups—the bromo moiety at a typically reactive position for cross-coupling and the methyl group which can potentially be functionalized through oxidation or condensation reactions—allows for a stepwise and controlled elaboration of the molecular scaffold.
The bromine atom at the 6-position is arguably the most synthetically useful handle. As outlined in the previous section, its participation in a wide array of palladium-catalyzed cross-coupling reactions allows for the introduction of a vast library of substituents. This modularity is a cornerstone of modern drug discovery and materials science, where the systematic variation of peripheral groups is crucial for tuning the biological activity or physical properties of a core scaffold.
For instance, the synthesis of bi-aryl cinnoline derivatives through Suzuki coupling could lead to compounds with interesting photophysical properties or biological activities. The introduction of nitrogen-containing heterocycles via Buchwald-Hartwig amination could generate novel ligands for catalysis or compounds with potential as kinase inhibitors.
Furthermore, the methyl group at the 4-position, while generally less reactive than the bromine atom, is not inert. It can potentially undergo oxidation to an aldehyde or a carboxylic acid under appropriate conditions. This would open up another avenue for functionalization, allowing for the introduction of new substituents through condensation reactions or amide bond formations. The presence of the two nitrogen atoms in the cinnoline ring can also influence the reactivity of the methyl group, potentially facilitating its deprotonation and subsequent reaction with electrophiles.
The strategic sequence of these transformations is key. For example, a synthetic route might first involve a Suzuki coupling at the 6-position, followed by oxidation of the methyl group at the 4-position to an aldehyde. This aldehyde could then be used as a handle for further modifications, such as the formation of an imine or an oxime, or a Wittig reaction to introduce a vinyl group. This stepwise approach allows for the precise construction of target molecules with a high degree of complexity and diversity.
Advanced Spectroscopic Characterization and Structural Elucidation of Cinnoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-Resolution ¹H NMR for Proton Environment Analysis
No specific ¹H NMR data for 6-bromo-4-methylcinnoline is available in the searched scientific literature.
¹³C NMR for Carbon Skeleton Elucidation
No specific ¹³C NMR data for this compound is available in the searched scientific literature.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Regioselectivity Determination
No specific NOESY data for this compound is available in the searched scientific literature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific HRMS data for this compound is available in the searched scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific IR spectroscopy data for this compound is available in the searched scientific literature.
Computational and Theoretical Studies of Cinnoline Chemistry
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 6-Bromo-4-methylcinnoline. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net
For this compound, DFT calculations can provide valuable data on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atoms of the cinnoline (B1195905) ring are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic protons would exhibit positive potential.
Furthermore, DFT can be used to calculate global and local reactivity descriptors. unamur.be These descriptors, such as electronegativity, hardness, softness, and the Fukui function, help in predicting the most probable sites for electrophilic and nucleophilic attacks. For instance, the analysis of these descriptors could reveal whether the bromine atom at position 6 or another position on the ring is more susceptible to nucleophilic substitution. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |
Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations. Actual values would require specific computations.
Molecular Modeling and Mechanistic Pathway Simulations
MD simulations can be used to study the conformational flexibility of the molecule and to explore the stability of potential complexes it might form. For example, if this compound were to be investigated as a potential ligand for a biological target, MD simulations could help in understanding the stability of the ligand-receptor complex over time. rsc.org
Mechanistic pathway simulations, often carried out using DFT, can be employed to investigate the step-by-step process of chemical reactions involving this compound. For instance, the mechanism of a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by another functional group, could be elucidated. nih.gov Such simulations would involve locating the transition states and intermediates along the reaction coordinate, providing valuable information about the reaction's feasibility and kinetics. The energy barrier calculated for the transition state is a key indicator of the reaction rate. unamur.be
Tautomerism Studies and Energetic Preferences in Cinnoline Systems
Tautomerism is a significant phenomenon in many heterocyclic systems, and cinnolines are no exception. For this compound, the possibility of prototropic tautomerism exists, particularly involving the nitrogen atoms of the cinnoline ring. Computational methods are highly effective in studying the relative stabilities of different tautomeric forms.
By calculating the ground-state energies of the possible tautomers of this compound using high-level quantum chemical methods, it is possible to determine their energetic preferences. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium.
For example, one could investigate the equilibrium between the 1H- and 2H-tautomers of a protonated this compound. The calculations would involve geometry optimization of each tautomer followed by the computation of their electronic energies, including zero-point vibrational energy corrections. The relative energies would indicate the preferred site of protonation.
Table 2: Hypothetical Relative Energies of Cinnoline Tautomers
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Tautomer A | 0.0 | 95.0 |
| Tautomer B | 2.5 | 4.9 |
| Tautomer C | 5.0 | 0.1 |
Note: This table is a hypothetical representation of the kind of data obtained from computational studies on tautomerism.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govchemrxiv.org By performing GIAO (Gauge-Including Atomic Orbital) calculations, typically using DFT, it is possible to obtain theoretical chemical shifts for this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. While online prediction tools exist, custom calculations can provide more accurate results tailored to the specific molecule. caspre.canmrdb.org
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated using computational methods. nih.gov By calculating the vibrational frequencies and their corresponding intensities after a geometry optimization, a theoretical vibrational spectrum can be generated. nih.gov This can aid in the assignment of the vibrational modes observed in the experimental spectra. It is common practice to scale the calculated frequencies to better match the experimental values due to the approximations inherent in the computational methods.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - Methyl group | 2.6 | 2.58 |
| ¹³C NMR (δ, ppm) - C4 | 145.2 | 144.8 |
| IR (cm⁻¹) - C=N stretch | 1620 | 1615 |
Note: This table illustrates the potential correlation between predicted and experimental data. Actual values would depend on specific experimental and computational conditions.
Future Directions and Perspectives in Cinnoline Research
Development of Novel and Sustainable Synthetic Routes for Cinnoline (B1195905) Derivatives
The traditional synthesis of cinnolines often involves multi-step procedures that may utilize hazardous reagents, such as diazonium intermediates. thieme-connect.com A primary future objective is the development of more efficient, safer, and environmentally benign synthetic methodologies.
Key Research Thrusts:
Bio-based Feedstocks: A promising and sustainable approach involves utilizing biorenewable resources. For instance, research has demonstrated the synthesis of versatile cinnoline scaffolds starting from phenylhydrazine (B124118) and glucose. thieme-connect.comucd.ie This method not only employs renewable starting materials but also provides a platform for further derivatization. researchgate.netconsensus.app
Catalytic Systems: Future syntheses will likely pivot towards using catalytic systems, particularly those employing earth-abundant and non-toxic metals like iron and copper. mdpi.com This marks a departure from stoichiometric reagents and more expensive precious metal catalysts.
Green Solvents and Oxidants: The principles of green chemistry are becoming increasingly integrated into synthetic planning. This includes the exploration of environmentally friendly solvents, such as aqueous media or ionic liquids, and the use of benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.com
One-Pot Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel (one-pot synthesis) significantly improves efficiency by reducing intermediate isolation steps, solvent usage, and waste generation. Recent advances in rhodium-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes exemplify this trend for creating diverse cinnoline frameworks. researchgate.net
A comparison of traditional versus emerging sustainable synthetic approaches is summarized below.
| Feature | Traditional Synthesis (e.g., Richter, Widman-Stoermer) | Future Sustainable Synthesis |
| Starting Materials | Often petroleum-derived, complex precursors. wikipedia.org | Bio-based, renewable feedstocks (e.g., glucose). thieme-connect.com |
| Reagents | Stoichiometric, sometimes hazardous (e.g., diazonium salts). thieme-connect.com | Catalytic, earth-abundant metals (Fe, Cu). mdpi.com |
| Process | Multi-step with intermediate purifications. | One-pot cascade reactions. researchgate.net |
| Byproducts | Significant chemical waste. | Reduced waste, higher atom economy. |
Exploration of New Reactivity Patterns and Transformation Strategies for Halogenated Cinnolines
Halogenated heterocycles like 6-Bromo-4-methylcinnoline are not merely final products but are crucial synthetic intermediates. The bromine atom at the C-6 position serves as a versatile functional handle for introducing molecular complexity and diversity through a variety of cross-coupling reactions. researchgate.net
Key Transformation Strategies:
Palladium-Catalyzed Cross-Coupling: The bromine substituent makes the 6-position of the cinnoline ring highly amenable to well-established palladium-catalyzed reactions. This allows for the facile introduction of a wide array of functional groups, turning the simple 6-bromo precursor into a library of more complex molecules.
Metal-Free Couplings: An emerging area of interest is the development of metal-free cross-coupling reactions, which can offer advantages in terms of cost, toxicity, and ease of product purification. Studies on related 4-chlorocinnolines have shown that metal-free conditions can provide high product yields. researchgate.net
Functional Group Interconversion: Beyond C-C bond formation, the bromo group can be converted into other functionalities (e.g., amino, alkoxy, cyano groups) through nucleophilic substitution or other transformation pathways, further expanding the synthetic utility of the scaffold.
The table below illustrates potential transformations for a halogenated cinnoline building block.
| Reaction Type | Reagent/Catalyst | Introduced Moiety |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl or Heteroaryl |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) / Pd catalyst | Cyano |
The development of these strategies is critical for medicinal chemistry programs, where the systematic modification of a core scaffold is essential for optimizing biological activity and pharmacokinetic properties. nih.gov
Advancements in Asymmetric Synthesis and Stereocontrol in Cinnoline Chemistry
Many biologically active molecules are chiral, and their therapeutic effects are often specific to a single enantiomer. While this compound itself is achiral, many of its potential derivatives or reduced forms could contain stereocenters. Therefore, developing methods for asymmetric synthesis and stereocontrol is a critical future direction.
Key Areas of Focus:
Catalytic Asymmetric Synthesis: The application of chiral catalysts to cinnoline synthesis will enable the direct production of enantioenriched products. This includes the use of chiral transition-metal complexes (e.g., palladium-based catalysts rsc.org) and metal-free organocatalysts, such as cinchona alkaloids, for conjugate additions or other stereoselective transformations. nih.gov
Substrate-Directed Control: In molecules with existing stereocenters, subsequent reactions can be directed by the substrate itself to form new stereocenters with high selectivity. Techniques involving chelation-control or the use of directing groups are powerful tools for achieving this. beilstein-journals.org
Desymmetrization: For meso-compounds or prochiral substrates, a powerful strategy is catalytic desymmetrization, where a chiral catalyst selectively reacts with one of two identical functional groups to induce chirality. rsc.orgnih.gov This could be applied, for example, to a symmetrically substituted dihydrocinnoline (B15445986) intermediate.
Achieving precise control over the three-dimensional arrangement of atoms is paramount, as different stereoisomers can have vastly different biological activities. While direct applications to this compound are still exploratory, the principles established in other heterocyclic systems provide a clear roadmap for future research in cinnoline chemistry. beilstein-journals.orgrsc.org
Integration of Flow Chemistry and Automation in Cinnoline Production
To accelerate the synthesis and screening of cinnoline derivatives, modern technologies like flow chemistry and laboratory automation are being increasingly adopted. These technologies offer significant advantages over traditional batch processing. wikipedia.org
Key Technological Integrations:
Flow Chemistry: Performing reactions in continuous-flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. This often leads to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve unstable intermediates. researchgate.netthieme-connect.com Flow-based hydrogenation of cinnolines to their 1,4-dihydrocinnoline (B8695256) counterparts has been achieved with high efficiency and residence times of less than a minute. thieme-connect.comucd.iethieme-connect.com
Automated Synthesis: Robotic systems can perform multi-step synthetic sequences and purifications with minimal human intervention. wikipedia.orgacm.org When coupled with solid-phase synthesis, automated platforms can generate large libraries of discrete cinnoline compounds for high-throughput screening. researchgate.net This allows chemists to focus on experimental design and data analysis rather than repetitive manual labor. wikipedia.orgacm.org
The synergy of these technologies can dramatically accelerate the drug discovery process.
| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automation |
| Scalability | Difficult; requires re-optimization. | Straightforward; run longer or use parallel reactors. |
| Safety | Higher risk with large volumes of hazardous materials. | Enhanced; small reaction volumes, better heat/mass transfer. thieme-connect.com |
| Reproducibility | Subject to human error. | High; precise machine control. wikipedia.org |
| Throughput | Low; one reaction at a time. | High; continuous production and library synthesis. acm.orgresearchgate.net |
Synergistic Application of Computational and Experimental Methodologies in Cinnoline Science
The integration of computational chemistry with experimental synthesis represents a paradigm shift in modern chemical research. mdpi.com This synergy allows for a more rational and efficient approach to designing and discovering new cinnoline-based molecules.
Key Synergistic Approaches:
Target Identification and Virtual Screening: Computational methods, particularly molecular docking, can be used to screen virtual libraries of cinnoline derivatives against a specific biological target (e.g., a protein or enzyme). nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For example, docking studies on novel cinnolines have identified them as potential inhibitors of tubulin polymerization. nih.gov
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict the physicochemical and biological properties of unsynthesized molecules. mdpi.comresearchgate.net This helps in designing derivatives of this compound with optimized characteristics like solubility, membrane permeability, and metabolic stability.
Mechanism Elucidation: Quantum mechanics (QM) calculations can be used to model reaction pathways, calculate transition state energies, and understand the electronic factors governing the reactivity of halogenated cinnolines. This insight is invaluable for optimizing reaction conditions and predicting the outcomes of new transformations.
This integrated workflow creates a powerful feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.
| Computational Method | Application in Cinnoline Research |
| Molecular Docking | Predicts binding modes and affinity of derivatives to biological targets. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of a cinnoline-protein complex over time. researchgate.net |
| Quantum Mechanics (QM) | Elucidates reaction mechanisms and electronic properties. researchgate.net |
| QSAR/Machine Learning | Predicts biological activity and ADME/T properties from chemical structure. mdpi.com |
By embracing these future directions, researchers can unlock the full potential of the cinnoline scaffold, leading to the development of novel materials and therapeutics built upon versatile building blocks like this compound.
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-4-methylcinnoline, and how can purity be optimized?
Answer:
The synthesis typically involves cyclization of substituted aniline precursors or halogenation of methylcinnoline derivatives. For example, bromination of 4-methylcinnoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 80°C) can yield the target compound. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can regioselectivity challenges in brominating 4-methylcinnoline be addressed to minimize byproducts?
Answer:
Regioselectivity is influenced by electronic and steric factors. Employ directing groups (e.g., electron-donating substituents) or use Lewis acids like FeCl₃ to stabilize transition states. Kinetic studies (e.g., time-resolved NMR) can identify intermediates, while computational DFT calculations predict favorable bromination sites. Cross-validate results with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction to confirm regiochemical outcomes .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- IR Spectroscopy : Confirm C-Br stretches (~550–600 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks ([M+H]⁺ expected at m/z 213).
For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Advanced: How should crystallographic data discrepancies between SHELXL refinements and spectroscopic results be resolved?
Answer:
Discrepancies may arise from twinning, disorder, or dynamic effects. First, re-examine the diffraction data (e.g., check for twinning using ROTAX/PLATON). If disorder is present, refine anisotropic displacement parameters. Cross-validate with solid-state NMR or temperature-dependent crystallography to account for thermal motion. For persistent mismatches, perform multipole refinement or use quantum crystallography tools integrated into SHELXL .
Basic: What protocols ensure stability of this compound during storage?
Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. For aqueous solutions, add stabilizers like ascorbic acid (1 mM) to suppress hydrolysis. Avoid prolonged exposure to moisture or elevated temperatures (>40°C) .
Advanced: How can degradation pathways of this compound under oxidative conditions be mechanistically elucidated?
Answer:
Use LC-MS/MS to identify degradation products (e.g., debrominated or hydroxylated derivatives). Perform kinetic isotope effect (KIE) studies with deuterated analogs to distinguish homolytic vs. heterolytic cleavage mechanisms. Electron paramagnetic resonance (EPR) can detect radical intermediates. Computational modeling (e.g., Gaussian) simulates transition states to propose plausible pathways .
Basic: What are the key parameters for designing bioactivity assays involving this compound?
Answer:
- Solubility : Use DMSO (≤0.1% v/v) to avoid solvent toxicity.
- Dose-Response : Test concentrations from 1 nM to 100 µM.
- Controls : Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls.
Validate results with triplicate technical replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Advanced: How can contradictory results between in vitro and in silico binding studies be reconciled?
Answer:
Discrepancies may stem from solvation effects or conformational flexibility. Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model ligand-receptor interactions under physiological conditions. Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with docking scores (AutoDock Vina). Adjust force fields or include explicit water molecules in simulations to improve agreement .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal.
Refer to SDS for acute toxicity data (e.g., LD50 in rodents) and emergency procedures .
Advanced: How can synthetic byproducts be systematically identified and quantified in complex reaction mixtures?
Answer:
Employ hyphenated techniques like GC-MS or LC-QTOF-MS for untargeted metabolomics-style analysis. Use Principal Component Analysis (PCA) to differentiate major vs. minor byproducts. For quantification, develop calibration curves using synthetic standards of suspected impurities. Reaction monitoring via in-situ IR or Raman spectroscopy provides real-time insights into byproduct formation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
